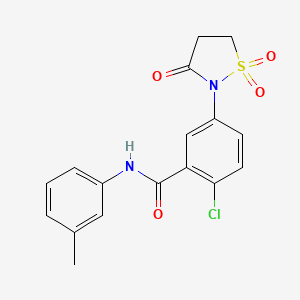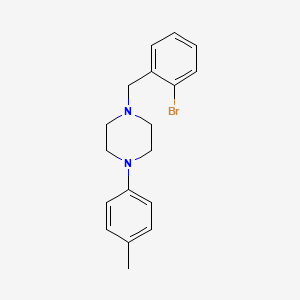![molecular formula C16H23FN2O3S B5066109 N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5066109.png)
N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly known as CES, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CES belongs to the class of sulfonylurea compounds, which are widely used as hypoglycemic agents in the treatment of type 2 diabetes mellitus. However, CES has shown to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
作用機序
CES exerts its pharmacological effects by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel. This binding leads to the closure of the KATP channel, which results in the depolarization of the cell membrane and the release of insulin in pancreatic beta cells. In cancer cells, the closure of the KATP channel leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which inhibits the growth and proliferation of cancer cells. In Alzheimer's disease, the closure of the KATP channel leads to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which reduces beta-amyloid deposition and improves cognitive function. In epilepsy, the closure of the KATP channel leads to the inhibition of neuronal excitability and the reduction of seizure activity.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects. In pancreatic beta cells, CES stimulates insulin secretion by closing the KATP channel and depolarizing the cell membrane. In cancer cells, CES inhibits cell growth and proliferation by activating the AMPK pathway. In Alzheimer's disease, CES reduces beta-amyloid deposition and improves cognitive function by activating the PI3K/Akt pathway. In epilepsy, CES reduces seizure activity by inhibiting neuronal excitability.
実験室実験の利点と制限
One of the major advantages of CES is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. CES has also shown to have low toxicity and high selectivity for cancer cells. However, CES has some limitations for lab experiments. CES is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. CES also has poor water solubility, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for CES research. One of the directions is to investigate the pharmacokinetic and pharmacodynamic properties of CES in vivo. Another direction is to study the potential therapeutic applications of CES in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel formulations and delivery systems for CES could improve its water solubility and bioavailability.
合成法
CES can be synthesized using a multistep reaction process. The synthesis involves the reaction of N-ethyl-N-cyclohexylglycine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclohexyl isocyanate to yield the final product, N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide.
科学的研究の応用
CES has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. In cancer research, CES has shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, CES has shown to improve cognitive function and reduce beta-amyloid deposition in the brain. In epilepsy research, CES has shown to reduce seizure activity and increase the threshold for seizure induction.
特性
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-2-18-16(20)12-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h8-11,14H,2-7,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRODCQQQXQFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6458207 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5066038.png)

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B5066053.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5066061.png)
![2-amino-6'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5066073.png)
![ethyl 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5066077.png)
![5-(2-bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5066081.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-methylglycinamide](/img/structure/B5066086.png)
![N-(2-{4-[(allylamino)carbonothioyl]-1-piperazinyl}ethyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B5066097.png)
![2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B5066102.png)

![7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5066125.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-phenylbenzamide](/img/structure/B5066128.png)